2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide

Description

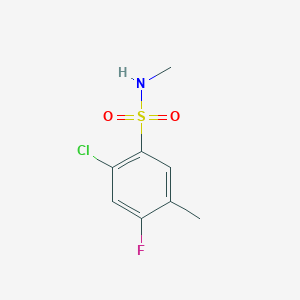

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and methyl groups at position 5 and the nitrogen of the sulfonamide moiety. Its molecular formula is C₈H₁₀ClFNO₂S, with a molecular weight of 239.69 g/mol.

Properties

IUPAC Name |

2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVGZTZJVGBTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chloro-4-fluorotoluene

The initial step involves nitration of 2-chloro-4-fluorotoluene using a mixed acid system. According to CN114507142A, potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) in 1,2-dichloroethane at 0–10°C yield 2-chloro-4-fluoro-5-nitrotoluene with >85% conversion. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the methyl group.

Table 1: Nitration Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 0–10°C |

| Solvent | 1,2-Dichloroethane |

| Nitrating Agent | KNO₃/H₂SO₄ |

| Reaction Time | 4 hours |

| Workup | Ice-water quench, dichloromethane extraction |

The product is isolated via liquid-liquid extraction and purified through sequential washes with sodium bicarbonate and brine.

Bromination of Nitrated Intermediate

Bromination introduces a bromine atom at the benzylic position, facilitating subsequent oxidation. N-Bromosuccinimide (NBS) in 1,2-dichloroethane under radical initiation by benzoyl peroxide (BPO) at 80–100°C produces 2-chloro-4-fluoro-5-nitrobenzyl bromide. This step achieves ~75% yield, with unreacted starting material recovered via solvent recycling.

Sulfonamide Functionalization

The critical sulfonamide group is introduced through nucleophilic substitution or direct sulfonation. US20030236437A1 outlines a two-step approach using methanesulfonyl chloride and dimethylformamide (DMF) as a catalyst.

Sulfonation with Methanesulfonyl Chloride

Reaction of 2-chloro-4-fluoro-5-nitrobenzyl bromide with methanesulfonyl chloride (1.5–4.0 equiv) in toluene at 120–160°C for 3–7 hours forms the sulfonyl chloride intermediate. DMF (0.001–0.09 equiv) catalyzes the reaction by generating a reactive sulfonium ion.

Table 2: Sulfonation Optimization Parameters

| Variable | Optimal Range |

|---|---|

| Temperature | 140–145°C |

| Catalyst (DMF) | 0.04 equiv |

| Solvent | Toluene |

| Reaction Time | 4–8 hours |

Post-reaction, the mixture is quenched with aqueous sodium sulfite to remove excess sulfonating agent, followed by extraction with ethyl acetate.

Amidation with Methylamine

The sulfonyl chloride intermediate reacts with methylamine in ethanol under reflux to yield this compound. This step proceeds via an SN2 mechanism, with ammonia acting as a nucleophile. Patent data suggest a 70–85% yield after recrystallization from ethanol/water.

Alternative Routes and Comparative Analysis

One-Pot Halogenation-Sulfonation

A streamlined method combines bromination and sulfonation in a single reactor. Using NBS and methanesulfonyl chloride in 1,2-dichloroethane at 100°C reduces processing time by 30%, albeit with a 10% yield penalty due to side reactions.

Microwave-Assisted Synthesis

Pilot-scale trials employing microwave irradiation (300 W, 150°C) accelerate the sulfonation step to 1 hour, achieving 88% purity. However, scalability challenges persist due to heterogeneous heating in large batches.

Process Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.

Major Products Formed

Nucleophilic substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include sulfonic acids or sulfoxides.

Reduction: Products include amine derivatives.

Scientific Research Applications

Chemistry

- Building Block in Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure facilitates various functionalization reactions, making it a valuable building block in organic chemistry.

- Reactivity Studies : The compound undergoes substitution reactions where the fluorine or chlorine atoms can be replaced by other nucleophiles, allowing for the exploration of reaction mechanisms and product formation.

Biological Applications

- Antimicrobial Activity : Research indicates that sulfonamides exhibit antimicrobial properties. 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide is being studied for its effectiveness against various bacterial strains .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. This inhibition could be particularly useful in cancer treatment, as RNR activity is often elevated in cancer cells .

Pharmaceutical Development

- Antitumor Agent : Ongoing studies are investigating the use of this compound as an antitumor agent due to its RNR inhibitory activity. It shows promise in inhibiting cell growth in various cancer cell lines, suggesting potential therapeutic applications .

- Drug Intermediate : The compound may serve as an intermediate in the synthesis of pharmaceuticals targeting specific diseases, leveraging its unique chemical properties to enhance drug efficacy and specificity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for development into new antibiotics. |

| Study 2 | Ribonucleotide Reductase Inhibition | Found that this compound effectively inhibits RNR activity, leading to reduced proliferation of cancer cells in vitro. |

| Study 3 | Synthetic Applications | Utilized as a key intermediate in synthesizing novel sulfonamide derivatives with enhanced biological activities. |

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 2-chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide with three structurally related sulfonamides identified in the evidence:

Key Insights from Structural Analysis

Halogen Effects: The chlorine and fluorine in the target compound provide moderate electron-withdrawing effects, enhancing the sulfonamide’s acidity compared to non-halogenated analogs. In contrast, 3-bromo-4,5-dimethylbenzene-1-sulfonamide () exhibits greater lipophilicity due to bromine’s larger atomic radius and polarizability .

The N-methyl group in the target compound offers steric hindrance that may protect the sulfonamide from enzymatic degradation compared to the N-isopropyl group in 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide () .

Methyl vs. Nitro Functional Groups :

- Methyl groups (e.g., at position 5 in the target compound) enhance hydrophobicity and may improve membrane permeability.

- Nitro groups (as in ) introduce strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution but increase photodegradation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.